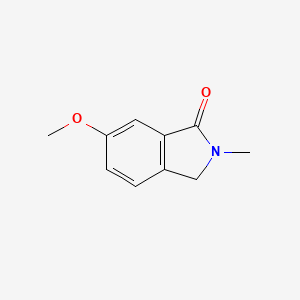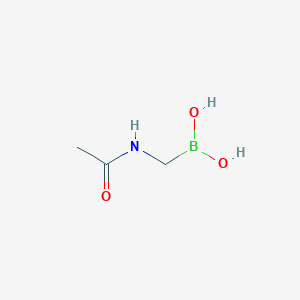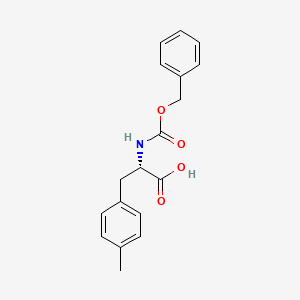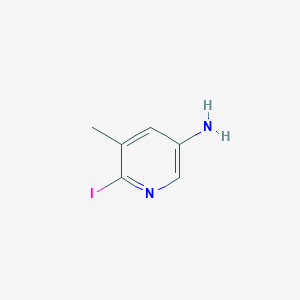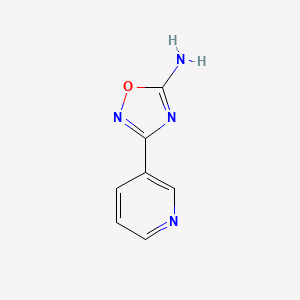
5-Isobutylpicolinic acid
描述
5-Isobutylpicolinic acid: is an organic compound with the molecular formula C10H13NO2 . It is a derivative of picolinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by an isobutyl group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isobutylpicolinic acid typically involves the alkylation of picolinic acid. One common method is the Friedel-Crafts alkylation, where picolinic acid is reacted with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up for large-scale production. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve yields .
化学反应分析
Types of Reactions: 5-Isobutylpicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.
Major Products Formed:
Oxidation: Formation of isobutyl ketone or isobutyl carboxylic acid.
Reduction: Formation of isobutyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
科学研究应用
Chemistry: 5-Isobutylpicolinic acid is used as a ligand in coordination chemistry. It can form stable complexes with various metal ions, which are useful in catalysis and material science .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in modulating enzyme activity and interacting with biological macromolecules .
Medicine: The compound is being investigated for its potential therapeutic applications, including its role as an anti-inflammatory and antimicrobial agent. Its ability to chelate metal ions makes it a candidate for treating metal ion-related disorders .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals .
作用机制
The mechanism of action of 5-Isobutylpicolinic acid involves its interaction with specific molecular targets. It can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, altering their structure and function .
Molecular Targets and Pathways:
Metalloenzymes: this compound can inhibit or activate metalloenzymes by chelating the metal ions required for their activity.
Proteins and Nucleic Acids: The compound can bind to proteins and nucleic acids, affecting their stability and function.
相似化合物的比较
Picolinic acid: The parent compound, which lacks the isobutyl group.
2-Methylpicolinic acid: A derivative with a methyl group at the 2-position.
4-Isobutylpicolinic acid: A derivative with an isobutyl group at the 4-position.
Uniqueness: 5-Isobutylpicolinic acid is unique due to the presence of the isobutyl group at the 5-position, which imparts distinct chemical and biological properties. This structural modification can enhance its ability to interact with specific molecular targets and improve its solubility and stability compared to other picolinic acid derivatives .
属性
IUPAC Name |
5-(2-methylpropyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)5-8-3-4-9(10(12)13)11-6-8/h3-4,6-7H,5H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXJBGFPNLUFBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CN=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


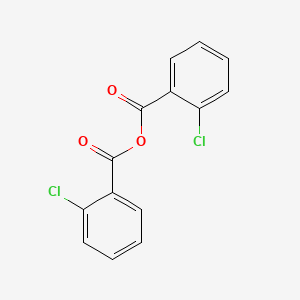
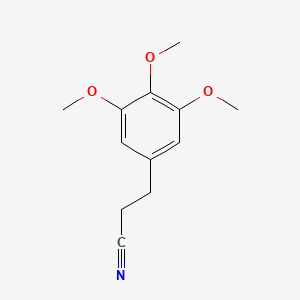
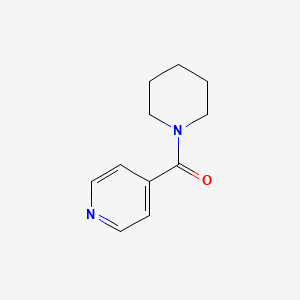
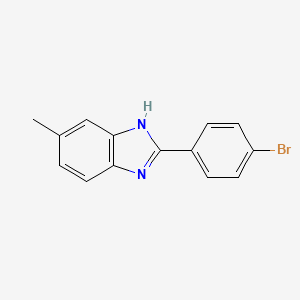
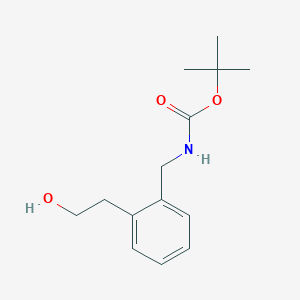

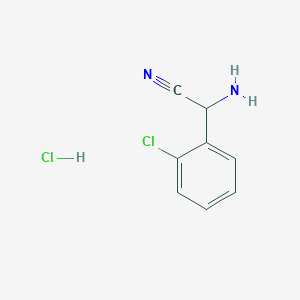

![(2R,4S)-1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B3268809.png)
